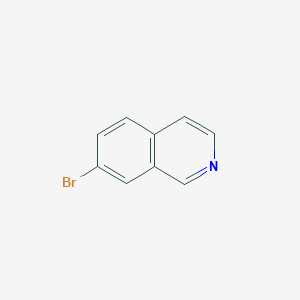
7-Bromoisoquinoline
Descripción general
Descripción
7-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis . It is an off-white solid and can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
While specific synthesis methods for 7-Bromoisoquinoline were not found in the search results, it is generally used as a synthetic intermediate in pharmaceutical synthesis .Molecular Structure Analysis
The molecular formula of 7-Bromoisoquinoline is C9H6BrN . The molecular weight is 208.05 . The SMILES string representation is BrC1=CC2=CN=CC=C2C=C1 .Physical And Chemical Properties Analysis
7-Bromoisoquinoline is a solid substance . It has a color ranging from white to light yellow . The melting point is between 67-72 °C .Aplicaciones Científicas De Investigación
Environmental Science
7-Bromoisoquinoline: can be used in environmental science to study the degradation of organic pollutants. Understanding its breakdown products and pathways can lead to improved methods for pollution control and remediation.
Each of these applications demonstrates the versatility of 7-Bromoisoquinoline in scientific research, contributing to advancements in multiple disciplines. The compound’s reactivity and the ability to incorporate into various chemical structures make it a valuable tool for innovation and discovery .
Mecanismo De Acción
Target of Action
7-Bromoisoquinoline is a biochemical reagent
Mode of Action
As a biochemical reagent, it may interact with various biological targets, but the exact nature of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
It’s known that quinolines and isoquinolines, to which 7-Bromoisoquinoline belongs, are important components of antimicrobial drugs . They often act as ligands, being introduced into other parent nuclei, and have shown excellent performance in anti-inflammatory, antiviral, and anticancer activities . .
Result of Action
As a biochemical reagent, it may have various effects depending on the context of its use .
Action Environment
It’s known that the compound should be stored in a sealed and dry environment at room temperature .
Safety and Hazards
Direcciones Futuras
7-Bromoisoquinoline is a compound useful in organic synthesis and can be used for the preparation of various analogs via coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . Its future directions are likely to be influenced by advancements in these research areas.
Propiedades
IUPAC Name |
7-bromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABRXLINDSPGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482729 | |
| Record name | 7-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoisoquinoline | |
CAS RN |
58794-09-5 | |
| Record name | 7-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is novel about the presented method for synthesizing 7-Bromoisoquinoline compared to previous approaches?
A1: The research article [] introduces a novel method for preparing 7-Bromoisoquinoline that utilizes a diazotization and bromine exchange reaction in a non-aqueous solvent. This approach offers several advantages over traditional methods:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

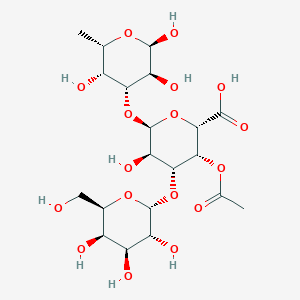
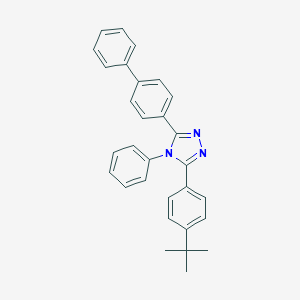
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
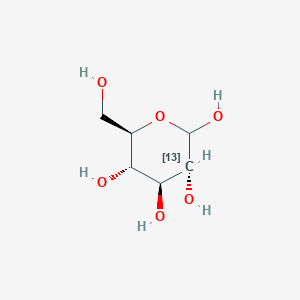
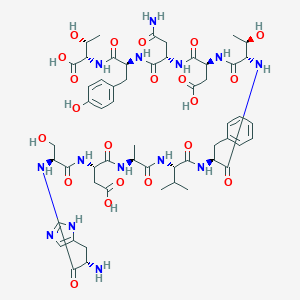


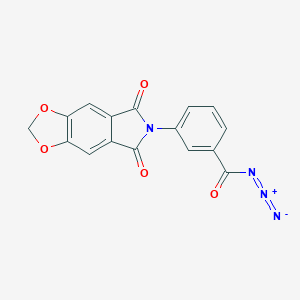
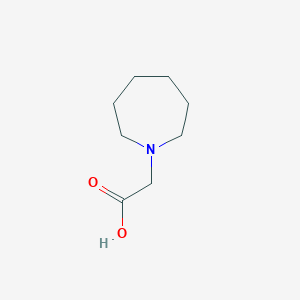



![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)